![molecular formula C26H21F3N4O B12379895 N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERK2-IN-3 is a compound that acts as an inhibitor of extracellular signal-regulated kinase 2 (ERK2). ERK2 is a crucial kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and survival . ERK2-IN-3 has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where the MAPK pathway is often dysregulated .
Méthodes De Préparation
The synthesis of ERK2-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as pyrrolidine and piperidine derivatives, which are reacted under controlled conditions to form the core structure.
Functional Group Introduction: Specific functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Analyse Des Réactions Chimiques
ERK2-IN-3 undergoes various chemical reactions, including:
Applications De Recherche Scientifique
ERK2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: ERK2-IN-3 is used to study the role of the MAPK pathway in cancer.
Drug Development: The compound is explored as a potential therapeutic agent for treating cancers with dysregulated MAPK pathways.
Cell Signaling Studies: ERK2-IN-3 is used to investigate the signaling mechanisms of the MAPK pathway and its impact on various cellular processes.
Biological Research: The compound is utilized in studies related to cell differentiation, migration, and apoptosis.
Mécanisme D'action
ERK2-IN-3 exerts its effects by inhibiting the catalytic activity of ERK2. It binds to the ATP-binding pocket of ERK2, preventing the phosphorylation and activation of downstream targets in the MAPK pathway . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
ERK2-IN-3 is compared with other ERK inhibitors such as:
MK-8353: Another ERK inhibitor that targets both ERK1 and ERK2.
Compound 22ac: A dual inhibitor of ERK1 and ERK5, which shows a different binding mode and inhibitory mechanism compared to ERK2-IN-3.
ASTX029: A dual-mechanism ERK inhibitor that modulates both the phosphorylation and catalytic activity of ERK.
ERK2-IN-3 is unique in its selective inhibition of ERK2, making it a valuable tool for studying the specific role of ERK2 in the MAPK pathway and its potential as a targeted cancer therapy .
Propriétés
Formule moléculaire |
C26H21F3N4O |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
N-[3-[2-(cyclopropylamino)quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |
Clé InChI |
BYBFDHQBBWQPTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


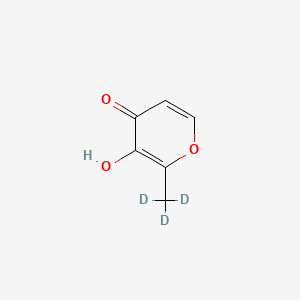
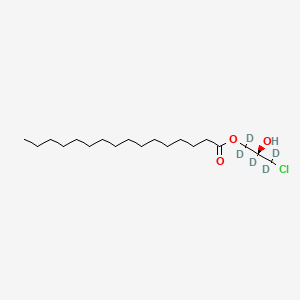
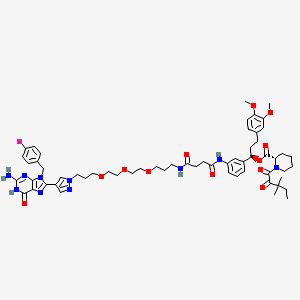
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
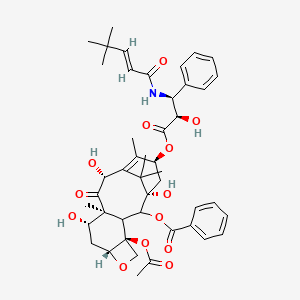
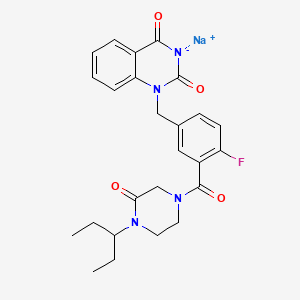
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
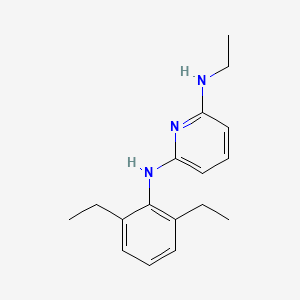
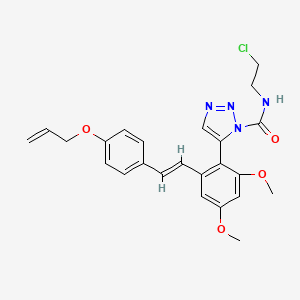
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)


